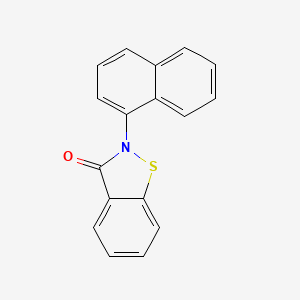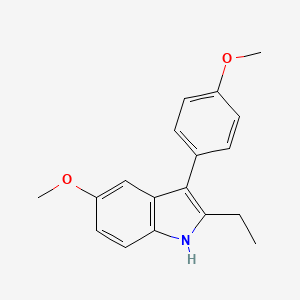
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole is a synthetic indole derivative. Indole derivatives are known for their wide range of biological activities, including anticancer, antipsychotic, analgesic, and antiviral properties . This compound is particularly interesting due to its potential pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, ethylamine, and 5-methoxyindole.
Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with ethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 5-methoxyindole under acidic conditions to form the indole core.
Alkylation: The final step involves the alkylation of the indole core with ethyl iodide to introduce the ethyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential anticancer, antipsychotic, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole involves its interaction with specific molecular targets, such as ionotropic glutamate receptors . These interactions can modulate the activity of these receptors, leading to various pharmacological effects. The compound may act as an antagonist or agonist, depending on the specific receptor subtype and binding site.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-5-methoxy-2-(4-methoxyphenyl)-3-methylindole: An analog with a methyl group at the 3-position instead of an ethyl group.
2,3,5-Trisubstituted indole derivatives: Compounds with similar substitution patterns on the indole core.
1,2,3,5-Tetrasubstituted indole derivatives: Compounds with additional substitutions on the indole core.
Uniqueness
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole is unique due to its specific substitution pattern, which can influence its pharmacological activity and receptor binding affinity. The presence of both methoxy and ethyl groups can enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy.
Propiedades
Número CAS |
91444-15-4 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
2-ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C18H19NO2/c1-4-16-18(12-5-7-13(20-2)8-6-12)15-11-14(21-3)9-10-17(15)19-16/h5-11,19H,4H2,1-3H3 |
Clave InChI |
DHCHALZWKAYURB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(N1)C=CC(=C2)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)
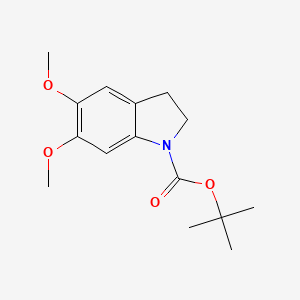
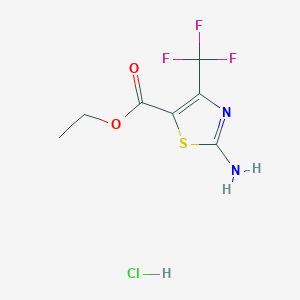
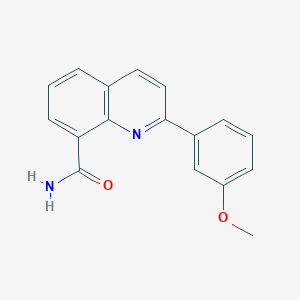

![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
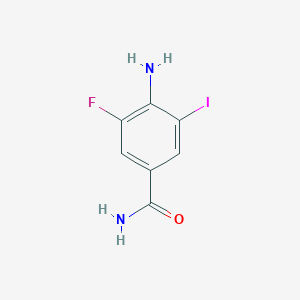
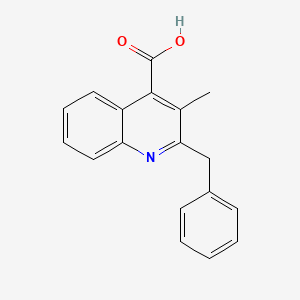
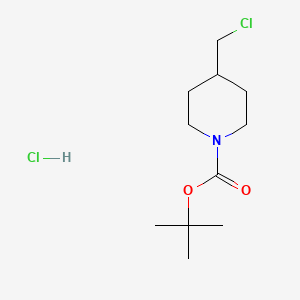

![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
